3-(2,2-Difluoroethyl)aniline hydrochloride

Description

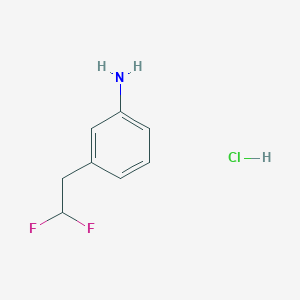

3-(2,2-Difluoroethyl)aniline hydrochloride is a fluorinated aromatic amine derivative where a difluoroethyl (-CH₂CF₂H) group is attached to the benzene ring at the 3-position, with the amine group (-NH₂) at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Fluorinated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate physicochemical properties like lipophilicity, metabolic stability, and bioavailability .

Properties

IUPAC Name |

3-(2,2-difluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)5-6-2-1-3-7(11)4-6;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBABGYEILZOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378507-33-4 | |

| Record name | 3-(2,2-difluoroethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5NH2+ClCH2CF2H→C6H4(CH2CF2H)NH2⋅HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-(2,2-Difluoroethyl)aniline hydrochloride has been investigated for its role in developing novel pharmaceutical agents. The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable modification in drug design.

Anticancer Agents

Research indicates that compounds incorporating difluoroethyl groups exhibit promising cytotoxicity against various cancer cell lines. For instance, derivatives of 3-(2,2-difluoroethyl)aniline have shown improved activity as topoisomerase II (topoII) poisons. A study demonstrated that a difluoroethyl analogue had an IC50 value of 9.2 μM, indicating significant anticancer potential compared to other analogues .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| ARN16267 | 7.3 | Baseline compound |

| 3-(2,2-Difluoroethyl)aniline | 9.2 | Improved activity |

JAK3 Inhibitors

The compound has also been explored as a selective inhibitor for Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The incorporation of the difluoroethyl moiety in aniline derivatives has led to enhanced selectivity and potency in inhibiting JAK3, which is beneficial for therapeutic applications in autoimmune diseases .

Synthetic Organic Chemistry Applications

The unique reactivity of this compound makes it an important building block in synthetic organic chemistry.

Difluoromethylation Reactions

The compound serves as a precursor for difluoromethylation reactions, where it can be utilized to introduce difluoromethyl groups into various substrates. Recent advancements in difluoromethylation techniques highlight its utility in synthesizing complex molecules with high precision .

Photocatalytic Reactions

Emerging research has explored the photocatalytic properties of difluoroethyl-substituted anilines. These compounds can facilitate reactions under mild conditions, expanding their applicability in green chemistry initiatives .

Material Science Applications

In material science, this compound is being studied for its potential use in developing advanced materials with specific properties.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties due to the strong C-F bonds present in the difluoroethyl group. This modification is particularly useful in creating high-performance materials for electronic and aerospace applications.

Mechanism of Action

The mechanism by which 3-(2,2-difluoroethyl)aniline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The difluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with related fluorinated aniline derivatives:

Key Observations :

- Positional Isomerism : The placement of the difluoroethyl group (2- vs. 3-position) significantly impacts electronic and steric effects. For example, 2-substituted analogs may exhibit stronger inductive effects on the amine group, reducing basicity compared to 3-substituted derivatives .

- Additional Fluorine Substituents : Compounds like 2-(1,1-difluoroethyl)-4-fluoroaniline HCl have enhanced lipophilicity, which could improve blood-brain barrier penetration but may also increase toxicity risks .

Physicochemical Properties

Fluorine’s electronegativity and small atomic radius influence properties such as:

Biological Activity

3-(2,2-Difluoroethyl)aniline hydrochloride, also known as N-(2,2-difluoroethyl)aniline hydrochloride, is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to an aniline moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The difluoroethyl group can also impact the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl substituent may enhance the compound's binding affinity and specificity towards these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and survival.

- Receptor Modulation : Interaction with receptor sites can alter signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study reported that derivatives containing difluoroethyl groups exhibited significant cytotoxicity against cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .

| Compound | IC50 (μM) |

|---|---|

| This compound | 9.2 ± 0.2 |

| Etoposide | 7.3 ± 1.5 |

The compound's ability to act as a topoisomerase II poison was confirmed through cleavage complex formation assays, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, research has also explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, outperforming standard antibiotics in some cases .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 μg/mL |

| S. aureus | 40 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Topoisomerase II Inhibition : A study evaluated several difluoroethyl derivatives for their ability to inhibit topoisomerase II activity. The results demonstrated that compounds with difluoroethyl substitutions had enhanced stability and solubility in biological systems, leading to improved efficacy as topoisomerase inhibitors .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of derivatives similar to this compound. The study found that certain analogs exhibited significant antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Question

- NMR : ¹⁹F NMR confirms difluoroethyl group integrity (δ = -120 to -125 ppm). ¹H NMR detects aromatic protons (δ 6.8–7.2 ppm) .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 20%→80% ACN). Retention time ~8.2 min .

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 202.1; deviations >0.1 Da suggest impurities .

How do fluorine atoms influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

The difluoroethyl group withdraws electron density via the inductive effect, activating the aniline ring for electrophilic substitution.

Methodological Insight :

- Suzuki Coupling : Prioritize para-substituted aryl boronic acids (yields >75% with Pd(OAc)₂/XPhos).

- Nitration : Use HNO₃/H₂SO₄ at 0°C to minimize defluorination. Monitor by TLC (Rf = 0.3 in hexane/EtOAc 3:1) .

How can reaction conditions be tailored to minimize dehydrohalogenation during synthesis?

Advanced Research Question

The difluoroethyl group is prone to elimination under basic or high-temperature conditions.

Mitigation Strategies :

- Maintain pH <7 during synthesis (use HCl as a buffer).

- Limit temperature to <70°C in polar aprotic solvents (e.g., DMF).

- Add scavengers like molecular sieves to trap released HF .

How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

Advanced Research Question

Unexpected splitting may arise from rotameric equilibria or residual solvents.

Troubleshooting :

- Record NMR at elevated temperatures (50°C) to average rotamers.

- Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Re-crystallize from deuterated solvents to exclude solvent artifacts .

What biochemical assays are suitable for studying its interactions with enzymes like cytochrome P450?

Advanced Research Question

Fluorinated anilines often inhibit CYP450 isoforms.

Assay Design :

- Fluorescence quenching : Monitor CYP3A4 activity with 7-benzyloxyquinoline.

- IC₅₀ Determination : Use liver microsomes and LC-MS/MS to quantify metabolite suppression .

How does the compound’s stability vary under acidic vs. alkaline storage conditions?

Basic Research Question

- Acidic (pH 2–6) : Stable for >6 months at 4°C (degradation <5%).

- Alkaline (pH >8) : Rapid hydrolysis of the difluoroethyl group (t₁/₂ = 48 hours). Store at -20°C in amber vials .

What strategies improve regioselectivity in electrophilic substitution reactions on the aniline ring?

Advanced Research Question

The meta-directing effect of the difluoroethyl group competes with the ortho/para-directing amine.

Approach :

- Blocking Groups : Protect the amine with Boc before bromination.

- Lewis Acids : Use FeCl₃ to direct substitution to the para position (yield: 65%) .

How can computational modeling predict binding modes with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.